4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

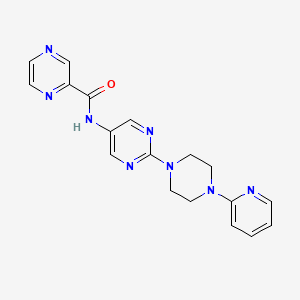

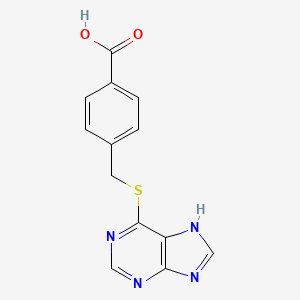

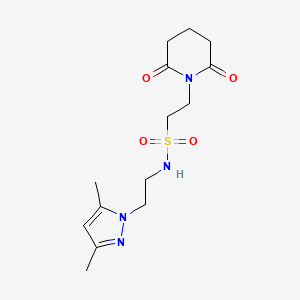

“4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid” is a research chemical with the molecular formula C13H10N4O2S and a molecular weight of 286.31 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid” consists of a benzoic acid moiety linked to a purine ring via a sulfanylmethyl group .Applications De Recherche Scientifique

Neuroprotection and Regeneration

AIT-082 has been explored for its neuroprotective and regenerative properties in the context of stroke and central nervous system injuries. Studies have demonstrated that AIT-082 stimulates neurite outgrowth from PC12 cells and neurons, enhances nerve fiber regeneration in vivo, and protects against glutamate neurotoxicity both in vitro and in vivo. This dual mechanism of acute neuroprotection and long-term enhancement of neuronal recovery suggests its potential application in treating acute central nervous system injuries (Rathbone et al., 1999).

Chemical Synthesis and Reactivity

The compound has been involved in the development of novel fluorescence probes designed to reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are crucial for studying the roles of highly reactive oxygen species and hypochlorite in biological and chemical systems, indicating its utility in chemical biology research (Setsukinai et al., 2003).

Molecular Studies

In molecular studies, the synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates, was achieved. This synthesis underscores the compound's role in the creation of stable amino acid-purine conjugates, contributing to the field of nucleic acid chemistry and potentially aiding in the development of new pharmaceuticals (Čapek et al., 2005).

Environmental and Analytical Chemistry

Further applications extend to environmental and analytical chemistry, where derivatives of benzoic acid, including structures related to 4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid, have been analyzed for their occurrence, uses, and effects in the environment. Such studies are essential for understanding the distribution, human exposure, metabolism, and potential health impacts of these compounds, contributing to environmental safety and public health (del Olmo et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-(7H-purin-6-ylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(19)9-3-1-8(2-4-9)5-20-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPDKMYQDQLQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)

![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)

![[(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2883827.png)